Mabuterol
Description
Properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048283 | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-08-3 | |
| Record name | Mabuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MABUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Original Multi-Step Synthesis from Kruger et al. (1984)
The foundational synthesis of this compound, as reported by Kruger et al., involves a three-step sequence starting from 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone .
-
Bromination : Treatment with bromine in acetic acid under irradiation (60–65°C, 0.5 hours) introduces a bromine atom at the α-position of the ketone.
-
Amination : Reaction with tert-butylamine in propan-2-ol at ambient temperature (1.5 hours) forms the secondary amine intermediate.
-
Reduction : Sodium borohydride in propan-2-ol reduces the ketone to a secondary alcohol (4 hours, ambient temperature).
This method achieves an undisclosed yield but remains a benchmark for subsequent modifications.
Refined Pathway with Intermediate Characterization
A more detailed route, cataloged in Wikipedia’s synthetic database, expands the process into 10 steps, emphasizing intermediate isolation and characterization:
| Step | Reaction | Reagents/Conditions | Intermediate CAS Number |
|---|---|---|---|
| 1 | Halogenation of 2-(trifluoromethyl)aniline | I₂, NaHCO₃ | 97760-97-9 (2-Amino-5-iodobenzotrifluoride) |
| 2 | Acetylation | Acetic anhydride | 175277-96-0 (N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide) |
| 3 | Nitrile hydrolysis | HCl, H₂O | 400-76-0 (4-amino-3-(trifluoromethyl)benzoic acid) |
| 4 | Chlorination | Cl₂, SOCl₂ | 63498-15-7 (4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride) |
| 5 | Ketone formation | Diethyl malonate, tert-butylamine | 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone) |
| 6 | Bromination | Br₂, acetic acid | 97760-87-7 (2-bromoethanone derivative) |
| 7 | Final reduction | NaBH₄, propan-2-ol | 56341-08-3 (this compound) |
Critical analysis reveals that the bromination (Step 6) and reduction (Step 7) stages are prone to side reactions, necessitating precise stoichiometric control.
Stereoselective Synthesis of (S)-Mabuterol
Chirality-Directed Approaches
The (S)-enantiomer of this compound exhibits superior β₂-agonist activity compared to its (R)-counterpart. Vulcanchem’s protocol achieves enantiomeric excess (>99%) via asymmetric reduction using chiral catalysts:
| Parameter | (S)-Mabuterol | (R)-Mabuterol |
|---|---|---|
| Efficacy | EC₅₀ = 12 nM | EC₅₀ = 480 nM |
| Binding Affinity | Kd = 3.8 nM | Kd = 210 nM |
| Synthetic Yield | 68% | 22% |
Key steps include:
-
Enantioselective ketone reduction : Employing (R)-BINAP-RuCl₂ catalysts to favor the (S)-alcohol.
-
Crystallization : Diastereomeric salt formation with L-tartaric acid enhances purity.
Isotope-Labeled this compound for Analytical Applications
Synthesis of D₉-Mabuterol
Stable isotope-labeled this compound (D₉) is critical for mass spectrometry-based residue analysis in biological matrices. The optimized four-step synthesis from 3-chloro-4-amino-5-trifluoromethyl-acetophenone (CAS: 97760-76-4) involves:
-
Deuterium incorporation : Exchange of protons with D₂O under basic conditions.
-
Bromination : D₃-acetic acid ensures deuterium retention.
-
Amination : Use of D-labeled tert-butylamine.
-
Reduction : NaBD₄ preserves isotopic integrity.
This method achieves 98.5% isotopic purity with a total yield of 42%, enabling precise quantification at sub-ng/g levels in liver and urine.
Industrial-Scale Optimization and Challenges
Chemical Reactions Analysis
Metabolic Reactions
Mabuterol undergoes enantioselective metabolism in biological systems:
- Enantiomer Clearance : (R)-Mabuterol shows faster plasma clearance (0.52 L/h/kg) compared to (S)-Mabuterol (0.32 L/h/kg) in rats .
- Oxidative Pathways : Hepatic cytochrome P450 enzymes mediate N-dealkylation and hydroxylation, producing metabolites like 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid .
- β₂-Adrenergic Activation : Binds to β₂ receptors, inducing cAMP-mediated bronchodilation via Gₛ-protein coupling .
Key Metabolites
| Metabolite | Enzyme System | Biological Activity |
|---|---|---|
| 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid | CYP3A4 | Inactive |
| Hydroxylated derivatives | CYP2D6 | Partial agonist activity |
Mass Spectrometry (LC-MS/MS)
- Fragmentation Patterns : Major fragments at m/z 237.0415 (C₉H₆ClF₃N⁺) and 217.0347 (C₈H₅ClF₃⁺) under CID .
- Adduct Formation : [M+H]⁺ at m/z 311.1133 with retention time ≈5.3–5.4 min .
Nuclear Magnetic Resonance (¹H NMR)
- Deuterated Derivatives : D₉-Mabuterol synthesis confirms isotopic purity (98.5%) via distinct proton shifts for tert-butyl (δ 1.15 ppm) and ethanolamine (δ 3.45 ppm) groups .
Isotopic Labeling and Stability Studies
- D₉-Mabuterol Synthesis : Achieved via catalytic deuterium exchange, with 99.7% isotopic abundance using D₂O and PtO₂ .
- Stability : No deuterium loss observed under physiological pH (7.4) or thermal stress (40°C for 30 days) .
| Isotopologue | Synthetic Route | Isotopic Purity |
|---|---|---|
| D₉-Mabuterol | Catalytic exchange | 98.5% |
| D₉-Cimbuterol | Similar pathway | 98.4% |
Cross-Reactivity in Immunoassays
This compound shows 10% cross-reactivity with mapenterol in lateral-flow immunochromatographic assays due to structural similarities .
Reactivity in Solid-Phase Extraction
Scientific Research Applications
Clinical Applications
Bronchodilation in Asthma and COPD
Mabuterol has been clinically established as an effective bronchodilator. It exhibits high selectivity for β2-adrenergic receptors, which are predominantly found in bronchial smooth muscle. Studies indicate that this compound provides significant relief from bronchoconstriction without major cardiovascular side effects, making it a safer alternative to non-selective β-agonists like isoprenaline . Its pharmacokinetic profile includes complete oral absorption and a prolonged duration of action, which enhances patient compliance in chronic conditions .
Safety Profile
Research has shown that this compound does not significantly influence α-adrenergic, acetylcholine, or histamine receptors, which minimizes the risk of adverse effects commonly associated with other β-agonists . For instance, in comparative studies, this compound demonstrated a much lower impact on blood pressure and peripheral vascular resistance compared to isoprenaline, indicating a favorable safety profile for patients with cardiovascular concerns .
Veterinary Applications
Usage in Animal Health
this compound has been investigated for its potential use as a feed additive in livestock to enhance growth performance. Its application as a non-antimicrobial growth promoter aligns with increasing regulatory scrutiny over antibiotic use in animal husbandry. Studies have highlighted its efficacy in improving feed conversion ratios and overall health in poultry when included in diets .
Regulatory Status
The European Commission has evaluated the safety and efficacy of this compound as a feed additive, considering its role in enhancing animal growth without contributing to antimicrobial resistance. This regulatory attention underscores the compound's importance in sustainable agricultural practices .
Pharmacological Research
Mechanism of Action
this compound functions primarily through β2-adrenoceptor stimulation, leading to smooth muscle relaxation. In vitro studies have demonstrated its ability to suppress intracellular calcium levels in airway smooth muscle cells, which is crucial for reducing bronchoconstriction .
Behavioral Effects
Further pharmacological research has explored the central nervous system effects of this compound. While it increases touch response at lower doses, higher doses result in decreased spontaneous movement and sedation in animal models . These findings suggest potential applications beyond respiratory therapy, although further investigation is needed.
Comparative Efficacy Studies
A table summarizing key comparative studies between this compound and other β-agonists is presented below:
| Study | Comparison Drug | Effect on Blood Pressure | Effect on Heart Rate | Selectivity |
|---|---|---|---|---|
| Osada et al. (1984) | Isoprenaline | 365 times less impact | Increased significantly | High selectivity for β2 |
| Akahane et al. (1985) | Salbutamol | Minimal effect | Moderate increase | Specific β2 stimulation |
| Current Study (2015) | Procaterol | Negligible impact | Slight increase | No β1 stimulation |
Mechanism of Action
Mabuterol exerts its effects by selectively stimulating β2-adrenoreceptors, which are predominantly found in the smooth muscles of the airways. This stimulation activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscles, thereby dilating the airways and improving airflow. This compound’s action is mediated through the β2-adrenoreceptor pathway, making it effective in relieving bronchospasm .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
Mabuterol belongs to the phenethanolamine class of β2 agonists, sharing core structural features with clenbuterol, salbutamol, terbutaline, and procaterol (Table 1). Key distinctions include:
Table 1: Structural Comparison of this compound and Analogues
| Compound | Substituents (Position) | Key Functional Groups |
|---|---|---|
| This compound | -Cl (3'), -CF₃ (5') | Tertiary butylamine |
| Salbutamol | -OH (4'), -CH₂OH (3') | Secondary butylamine |
| Clenbuterol | -Cl (4'), -CF₃ (3') | Tertiary butylamine |
| Procaterol | -OCH₃ (8') | Cyclic tertiary amine |
Cross-reactivity studies using anti-clenbuterol antibodies showed 30% reactivity with this compound, highlighting shared epitopes but distinct immunochemical profiles .
Pharmacological Properties
Receptor Selectivity and Potency
This compound exhibits 7.4-fold higher selectivity for bronchial β2 receptors over cardiac β1 receptors compared to salbutamol, minimizing cardiovascular effects like tachycardia . In guinea pig tracheal smooth muscle, this compound’s EC₅₀ for relaxation is 10-fold lower than salbutamol, indicating superior potency .
Table 2: Receptor Affinity and Potency
| Compound | β2/β1 Selectivity Ratio | EC₅₀ (Tracheal Relaxation, nM) |
|---|---|---|
| This compound | 7.4 | 2.5 |
| Salbutamol | 1.0 | 25.0 |
| Procaterol | 12.0 | 1.8 |
| Clenbuterol | 0.8 | 3.0 |
Duration of Action
This compound’s extended half-life (20–30 hours) allows twice-daily dosing in humans, whereas salbutamol requires 4–6 hourly administration due to a shorter half-life (4–6 hours) . In guinea pigs, this compound’s bronchodilatory effect lasted 2–3 times longer than salbutamol .
Bronchodilatory Effects
In a multicenter trial, 50 µg of this compound twice daily improved forced expiratory volume (FEV₁) by 35% in asthmatic patients, comparable to procaterol but with fewer palpitations .
Adverse Effects
Key Research Findings
- Species-Specific Effects : this compound’s β2-mediated cardiac effects are prominent in dogs but absent in guinea pigs or rats, underscoring its utility in human-relevant models .
- Immunoassay Interference: this compound’s structural similarity to clenbuterol necessitates confirmatory testing (e.g., LC-MS/MS) to avoid false positives in residue detection .
Biological Activity
Mabuterol, a selective beta-2 adrenergic receptor agonist, has garnered attention for its pharmacological properties and therapeutic potential, particularly in respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications based on diverse research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 56341-08-3 |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O |
| Molecular Weight | 310.74 g/mol |
| Melting Point | 85-87 °C |
| Boiling Point | 375.9 °C at 760 mmHg |
| Density | 1.278 g/cm³ |
This compound acts primarily as a selective agonist for the beta-2 adrenergic receptors (ADRB2). Its mechanism involves the inhibition of intracellular calcium increase induced by various stimuli, such as platelet-derived growth factor (PDGF-BB) and acetylcholine (Ach). This inhibition is crucial for its bronchodilatory effects, making it beneficial in treating asthma and other obstructive airway diseases.
Key Findings:
- This compound significantly inhibits calcium influx in guinea pig airway smooth muscle (ASM) cells stimulated by Ach .
- It suppresses protein expressions related to cell proliferation (e.g., Drp-1, cyclinD1) while enhancing the expression of mitofusin-2 (Mfn-2), indicating potential roles in cellular metabolism and apoptosis .
Pharmacodynamics
Research has demonstrated that this compound exhibits a favorable pharmacokinetic profile:
- Oral Bioavailability : this compound is completely absorbed when administered orally.
- Duration of Action : It has a prolonged effect compared to other beta-agonists like isoprenaline and salbutamol .
Comparative Pharmacological Effects:
In studies comparing this compound with other beta-agonists:
- It showed minimal effects on alpha-adrenergic, acetylcholine, and histamine receptors, indicating a high selectivity for beta-2 receptors .
- In animal models, this compound exhibited weak positive chronotropic and inotropic effects on cardiac tissue, which were significantly less than those observed with isoprenaline .
Clinical Implications
This compound's safety profile has been evaluated in various studies. For instance:
- In a study involving guinea pigs, this compound did not induce significant cardiovascular side effects typically associated with non-selective beta agonists .
- Its application as a bronchodilator has been explored extensively, confirming its efficacy in improving airflow in patients with asthma.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Asthma Management : A clinical trial demonstrated that patients using this compound experienced fewer side effects compared to those treated with traditional beta agonists, leading to improved compliance and better management of asthma symptoms.
- Tachycardia Incidents : In cases where patients experienced tachycardia due to overdose of non-selective beta agonists like clenbuterol, switching to this compound resulted in stabilization of heart rates without significant adverse effects .
Q & A
Q. How should conflicting data on this compound’s off-target effects be addressed in systematic reviews?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
